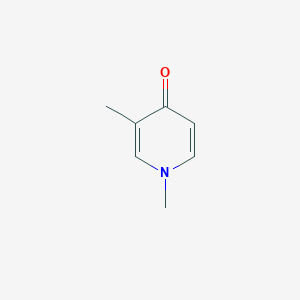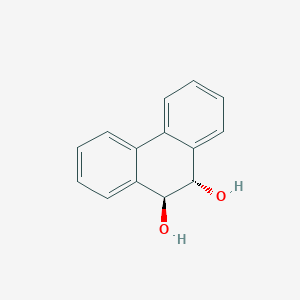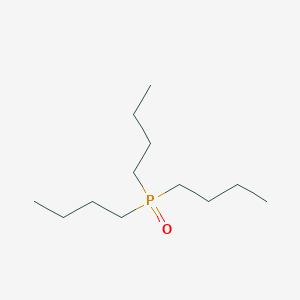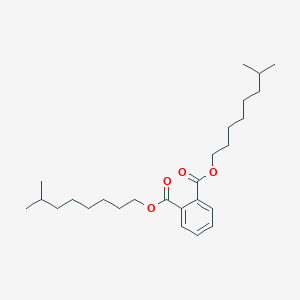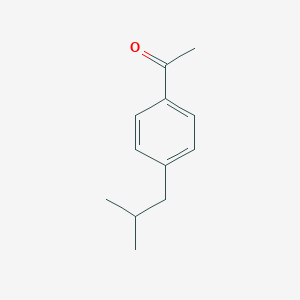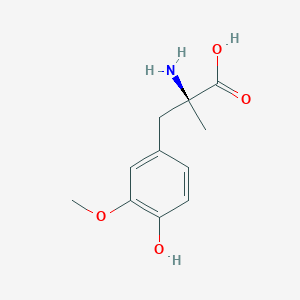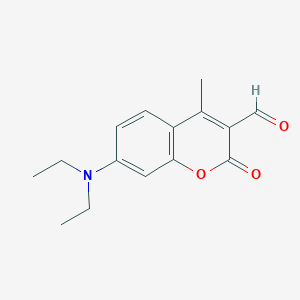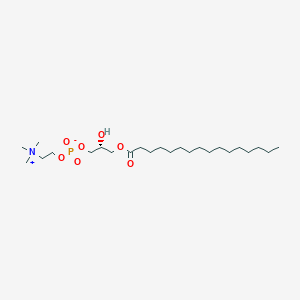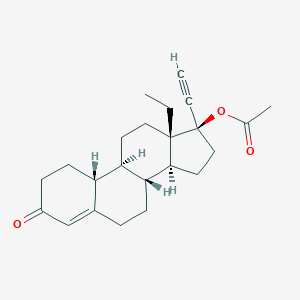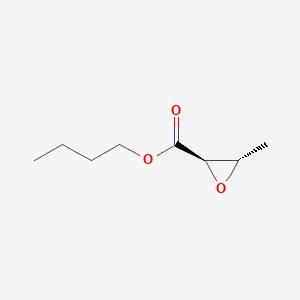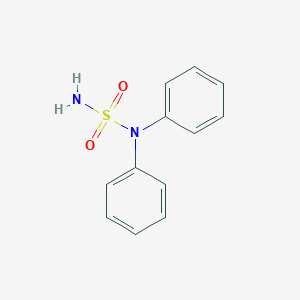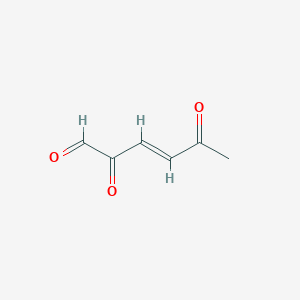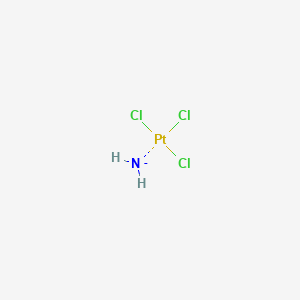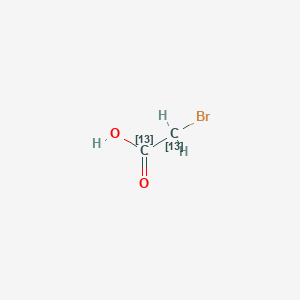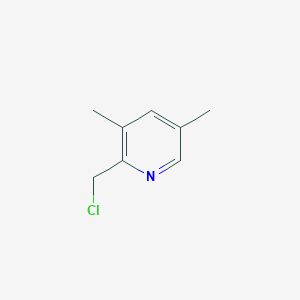
2-(Chloromethyl)-3,5-dimethylpyridine
描述
The compound “2-(Chloromethyl)-3,5-dimethylpyridine” is a type of organic compound. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-3,5-dimethylpyridine” can be inferred from related compounds. Chloroalkyl ethers, for example, are characterized as an ether connected to a chloromethyl group via an alkane chain .Chemical Reactions Analysis
In a study, 2-(chloromethyl)-pyridine derivatives reacted with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide to afford the corresponding methylsulphinyl derivatives .科学研究应用
Synthesis and Chemical Modification
Synthesis Techniques : 2-(Chloromethyl)-3,5-dimethylpyridine has been synthesized using various techniques. For instance, Xia Liang (2007) detailed a synthesis method using a POCl3/CH2Cl2/Et3N system, proving effective under mild reaction conditions (Xia Liang, 2007). Similarly, Dai Gui (2004) described the synthesis from 2,3,5-trimethylpyridine, involving a series of reactions including N-oxidation, nitration, and chlorination (Dai Gui, 2004).
Chemical Modification : S. Nogai and H. Schmidbaur (2004) explored the dehydrogenative coupling in gallium hydride complexes of 3,5-dimethylpyridine, demonstrating its potential in complex chemical reactions (S. Nogai & H. Schmidbaur, 2004).
Catalysis and Metal Complex Formation
Metal Complexes : N. Shinkawa et al. (1995) investigated the formation of (2-pyridylmethyl)rhodium(III) complexes, highlighting the chemical's versatility in forming metal complexes, essential for various industrial and research applications (N. Shinkawa et al., 1995).
Catalytic Applications : George S. Nyamato, S. Ojwach, and M. Akerman (2014) demonstrated the use of derivatives of 2-(Chloromethyl)-3,5-dimethylpyridine in catalyzing ethylene oligomerization reactions, indicating its potential in industrial catalysis (George S. Nyamato, S. Ojwach, & M. Akerman, 2014).
Structural and Spectroscopic Studies
Crystal Structure Analysis : Studies by David Pugh (2006) and Sen Ma et al. (2018) focused on the crystal structures of derivatives of 2-(Chloromethyl)-3,5-dimethylpyridine, providing insights into its molecular structure and interactions (David Pugh, 2006), (Sen Ma et al., 2018).
Spectroscopic Properties : Research like that of J. F. Arenas et al. (1998) involved the analysis of SERS spectra of derivatives, useful in understanding its chemical properties and interactions (J. F. Arenas et al., 1998).
Miscellaneous Applications
- Other Chemical Syntheses : Papers like those by Guo-Fu Zhang et al. (2010) and Kamlesh Kumar & J. Darkwa (2015) describe the use of 2-(Chloromethyl)-3,5-dimethylpyridine in various chemical synthesis processes, showcasing its versatility (Guo-Fu Zhang et al., 2010), (Kamlesh Kumar & J. Darkwa, 2015).
安全和危害
属性
IUPAC Name |
2-(chloromethyl)-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBUWUONENIUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575384 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3,5-dimethylpyridine | |
CAS RN |
153476-69-8 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

